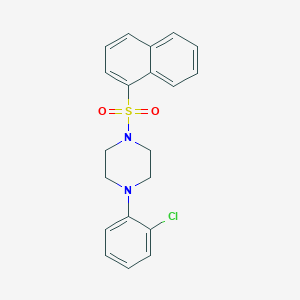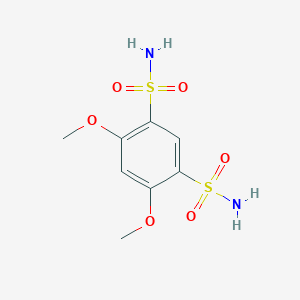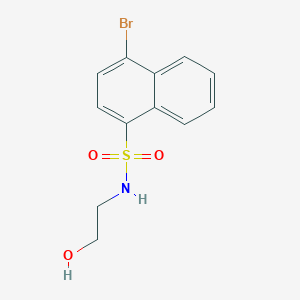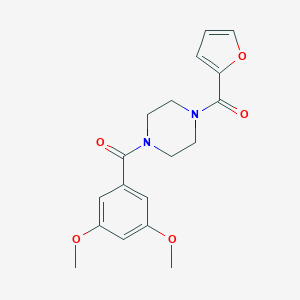
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine, commonly known as CNS-5161, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of CNS-5161 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, CNS-5161 increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic 5-HT1A receptors. This activation is believed to be responsible for the anxiolytic and antidepressant effects of CNS-5161.
Biochemical and Physiological Effects
CNS-5161 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, two brain regions involved in mood regulation and cognitive function. CNS-5161 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CNS-5161 in lab experiments is its high selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This selectivity allows for more precise investigation of the roles of these neurotransmitters and receptors in various neurological disorders. However, one of the limitations of using CNS-5161 is its relatively low potency compared to other SSRIs such as fluoxetine and paroxetine. This low potency may limit its efficacy in certain experimental paradigms.
Orientations Futures
There are several future directions for the research on CNS-5161. One potential area of investigation is the use of CNS-5161 in the treatment of post-traumatic stress disorder (PTSD). Animal studies have shown that CNS-5161 can reduce anxiety-like behavior in models of PTSD, suggesting its potential use in the treatment of this disorder. Another area of investigation is the use of CNS-5161 in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to elucidate the exact mechanism of action of CNS-5161 and its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of CNS-5161 involves the reaction between 1-naphthylsulfonyl chloride and 1-(2-chlorophenyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield the final product. The purity and yield of CNS-5161 can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
CNS-5161 has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and its efficacy has been compared to that of commonly used antidepressant drugs such as fluoxetine and imipramine. CNS-5161 has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential use in the treatment of cognitive deficits associated with this disorder.
Propriétés
Formule moléculaire |
C20H19ClN2O2S |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19ClN2O2S/c21-18-9-3-4-10-19(18)22-12-14-23(15-13-22)26(24,25)20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2 |
Clé InChI |
SZXRXJAPBRVSJW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)



![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)